![molecular formula C8H10N2O B1528609 1-Allyl-5-amino-1H-pyridin-2-one CAS No. 1176105-24-0](/img/structure/B1528609.png)
1-Allyl-5-amino-1H-pyridin-2-one
Overview
Description
“1-Allyl-5-amino-1H-pyridin-2-one” is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is used in diverse scientific research areas due to its unique properties, making it ideal for investigating drug design, catalysis, and material synthesis.
Molecular Structure Analysis
The molecular structure of “1-Allyl-5-amino-1H-pyridin-2-one” consists of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom . More detailed structural information, such as 3D structure or bond lengths, was not found in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Allyl-5-amino-1H-pyridin-2-one” include a molecular weight of 150.18 . Unfortunately, other specific properties such as boiling point or solubility were not found in the search results.
Scientific Research Applications
Agricultural Chemistry
Lastly, this compound could find applications in agricultural chemistry, potentially as a precursor for the synthesis of pesticides or herbicides. Its chemical reactivity could be harnessed to create compounds that are selective for certain pests or weeds, improving crop protection.
Each of these fields presents a unique avenue for the application of 1-Allyl-5-amino-1H-pyridin-2-one in scientific research. The compound’s versatile structure allows for a wide range of uses, from drug development to materials engineering . As research progresses, more applications may emerge, highlighting the importance of such compounds in advancing various scientific domains.
Future Directions
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of action
Without specific information on “1-Allyl-5-amino-1H-pyridin-2-one”, it’s difficult to describe its mode of action. Similar compounds often interact with their targets by forming hydrogen bonds or other types of chemical interactions .
Biochemical pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds often have good bioavailability due to their ability to form hydrogen bonds .
Result of action
Without specific studies, it’s difficult to describe the molecular and cellular effects of “1-Allyl-5-amino-1H-pyridin-2-one”. Similar compounds often have broad-spectrum biological activities .
Action environment
Similar compounds are often stable under physiological conditions .
properties
IUPAC Name |
5-amino-1-prop-2-enylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-5-10-6-7(9)3-4-8(10)11/h2-4,6H,1,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKNOQCQGRPUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=CC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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